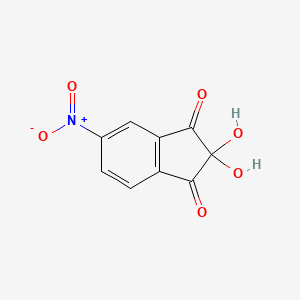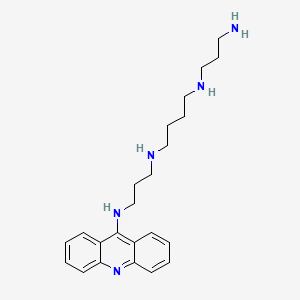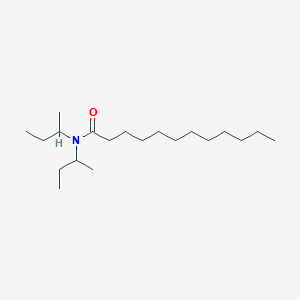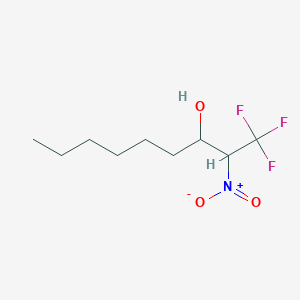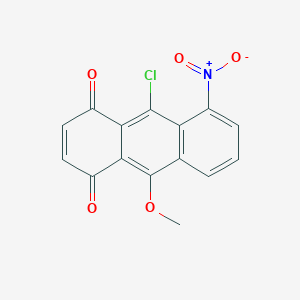
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- is a chemical compound with the molecular formula C13H11NO2 It is a derivative of benzoquinoline, featuring a dihydrodiol structure with an acetate group at the 10th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- typically involves the following steps:
Starting Material: The synthesis begins with benzo(f)quinoline.
Hydrogenation: The benzo(f)quinoline undergoes hydrogenation to form 9,10-dihydro-benzo(f)quinoline.
Diol Formation: The dihydro compound is then subjected to hydroxylation to introduce hydroxyl groups at the 9th and 10th positions, forming 9,10-dihydro-benzo(f)quinoline-9,10-diol.
Acetylation: Finally, the diol is acetylated at the 10th position to yield Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans-.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to its dihydro form.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution can introduce various functional groups.
Aplicaciones Científicas De Investigación
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzo(f)quinoline: The parent compound, lacking the diol and acetate groups.
9,10-Dihydro-benzo(f)quinoline: A reduced form without the hydroxyl groups.
Benzo(h)quinoline-9,10-diol: A similar compound with hydroxyl groups at different positions.
Uniqueness
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- is unique due to its specific structural features, including the trans-configuration of the diol and the presence of the acetate group
This detailed article provides a comprehensive overview of Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
103620-34-4 |
|---|---|
Fórmula molecular |
C15H13NO3 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
[(9S,10S)-9-hydroxy-9,10-dihydrobenzo[f]quinolin-10-yl] acetate |
InChI |
InChI=1S/C15H13NO3/c1-9(17)19-15-13(18)7-5-10-4-6-12-11(14(10)15)3-2-8-16-12/h2-8,13,15,18H,1H3/t13-,15+/m0/s1 |
Clave InChI |
WCZHKNCPIWOEEK-DZGCQCFKSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@H](C=CC2=C1C3=C(C=C2)N=CC=C3)O |
SMILES canónico |
CC(=O)OC1C(C=CC2=C1C3=C(C=C2)N=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide](/img/structure/B14333768.png)
![3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine](/img/structure/B14333772.png)
![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)
![2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B14333777.png)
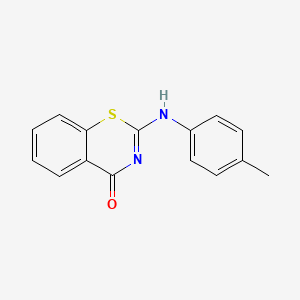
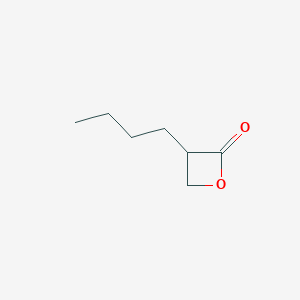

![8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione](/img/structure/B14333803.png)

